Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

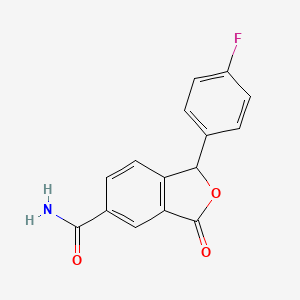

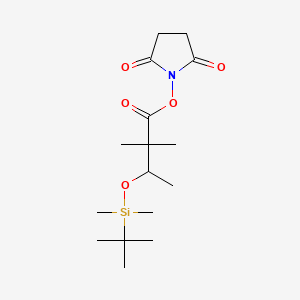

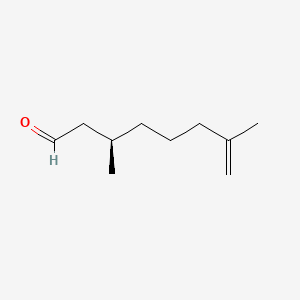

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is complex, with a molecular formula of C40H39F2NO3Si . It is related to Ezetimibe, a cholesterol absorption inhibitor .Physical And Chemical Properties Analysis

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether appears as a foam and is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .科学的研究の応用

Ezetimibe's Metabolism and Pharmacokinetics

Ezetimibe inhibits intestinal cholesterol uptake without affecting the absorption of fat-soluble nutrients. It is rapidly absorbed and metabolised, with ezetimibe-glucuronide being its active form. Ezetimibe's metabolism primarily involves glucuronidation in the intestine and liver. It exhibits a favorable drug-drug interaction profile, showing no clinically significant interactions with a variety of drugs used in hypercholesterolemia treatment. This property underscores its potential in combination therapies and its safety in multi-drug regimens (Kosoglou et al., 2005).

Non-LDL Cholesterol-Associated Actions

Beyond its primary function of lowering LDL cholesterol, ezetimibe influences other lipid and metabolic parameters. It effectively reduces triglycerides and increases HDL cholesterol levels. Its utility extends to patients with specific lipid metabolism disorders such as sitosterolemia, where it significantly reduces plasma phytosterol concentrations. This highlights ezetimibe's role in managing a spectrum of lipid disorders and its potential benefits beyond traditional cholesterol-lowering effects (Gazi & Mikhailidis, 2006).

Analytical Methods for Ezetimibe

Scientific research on ezetimibe encompasses the development of analytical methods for quantifying the drug in pharmaceutical formulations and biological matrices. These methodologies are critical for quality control, pharmacokinetic studies, and understanding the drug's behavior in biological systems. Techniques primarily involve liquid chromatography with ultraviolet detection for pharmaceutical analysis and liquid chromatography-tandem mass spectrometry for biological matrices. This area of research supports the drug's development and therapeutic monitoring (Rocha et al., 2020).

Patent Landscape for Cholesterol Absorption Inhibitors

Ezetimibe's introduction has spurred research into novel cholesterol absorption inhibitors, which are critical for managing hypercholesterolemia, especially in patients who require combination therapy for achieving lipid goals. The exploration of novel therapeutic targets and the development of new drugs in this class underscore the ongoing innovation in treating lipid disorders. This research avenue is vital for expanding treatment options beyond ezetimibe, highlighting its role in pioneering the field of cholesterol absorption inhibition (Chhabria & Mahajan, 2009).

特性

IUPAC Name |

(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPHYMIRLKDFY-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724532 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether | |

CAS RN |

1217748-67-8 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)